3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185297-48-6
VCID: VC3048985
InChI: InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H
SMILES: C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl
Molecular Formula: C13H21Cl3N2O
Molecular Weight: 327.7 g/mol

3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride

CAS No.: 1185297-48-6

Cat. No.: VC3048985

Molecular Formula: C13H21Cl3N2O

Molecular Weight: 327.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride - 1185297-48-6

Specification

CAS No. 1185297-48-6
Molecular Formula C13H21Cl3N2O
Molecular Weight 327.7 g/mol
IUPAC Name 3-chloro-4-(2-piperidin-1-ylethoxy)aniline;dihydrochloride
Standard InChI InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H
Standard InChI Key RCWFDQDBHWJBGE-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl
Canonical SMILES C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Structural Components

The molecular structure can be broken down into several key components:

  • A phenylamine (aniline) core structure

  • A chlorine substituent at the 3-position of the phenyl ring

  • A piperidinylethoxy substituent at the 4-position

  • Two hydrochloride molecules forming the dihydrochloride salt

This structural arrangement creates a molecule with multiple functional groups capable of various interactions in biological systems or chemical reactions .

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride are essential for understanding its behavior in various environments and applications. The compound has a molecular weight of 327.7 g/mol, making it a relatively small molecule with potential for good bioavailability if used in biological studies .

Computed Properties

The following table summarizes the key computed properties of the compound:

PropertyValueSource
Molecular Weight327.7 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area38.5 Ų
Complexity221
IUPAC Name3-chloro-4-(2-piperidin-1-ylethoxy)aniline;dihydrochloride

These properties suggest that 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride has moderate flexibility (indicated by 4 rotatable bonds) and a relatively small polar surface area, which could influence its membrane permeability . The presence of both hydrogen bond donors and acceptors enables potential interactions with biological targets or other molecules in solution.

Molecular Identifiers

For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:

Identifier TypeValue
InChIInChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H
InChIKeyRCWFDQDBHWJBGE-UHFFFAOYSA-N
SMILESC1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl
PubChem CID46735572

These identifiers provide unambiguous ways to reference the compound in scientific literature and chemical databases .

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